Methyl 5-(acetyloxy)-2-aminobenzoate

Description

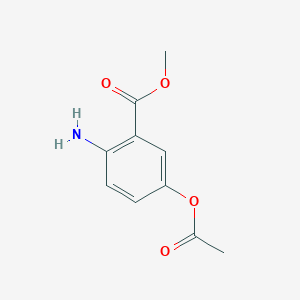

Methyl 5-(acetyloxy)-2-aminobenzoate is a benzoic acid derivative featuring an acetyloxy group at position 5, an amino group at position 2, and a methyl ester at the carboxyl position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure allows for derivatization at multiple reactive sites, enabling the creation of diverse bioactive molecules.

Properties

CAS No. |

61340-34-9 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 5-acetyloxy-2-aminobenzoate |

InChI |

InChI=1S/C10H11NO4/c1-6(12)15-7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,11H2,1-2H3 |

InChI Key |

KNKXNALSBGNTDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(acetyloxy)-2-aminobenzoate typically involves the esterification of 5-(acetyloxy)-2-aminobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

5-(acetyloxy)-2-aminobenzoic acid+methanolacid catalystMethyl 5-(acetyloxy)-2-aminobenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(acetyloxy)-2-aminobenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 5-(acetyloxy)-2-aminobenzoic acid and methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitro or nitroso derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products:

Hydrolysis: 5-(acetyloxy)-2-aminobenzoic acid and methanol.

Substitution: Various substituted derivatives depending on the reagent used.

Oxidation: Nitro or nitroso derivatives of the original compound.

Scientific Research Applications

Methyl 5-(acetyloxy)-2-aminobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-2-aminobenzoate involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of methyl 5-(acetyloxy)-2-aminobenzoate, highlighting substituent variations and their implications:

Key Observations:

- Position 5 Modifications: Acetyloxy (target compound): Enhances electrophilicity for nucleophilic substitutions, enabling coupling reactions. Chlorophenoxy (acifluorfen derivative): Increases lipophilicity and environmental persistence, critical for herbicide activity . Ethylthio: Introduces sulfur, improving membrane permeability and metabolic stability .

- Position 2 Variations: Amino (target compound): Facilitates hydrogen bonding and coordination with biological targets. Methoxy/Propoxy: Ether groups improve solubility in nonpolar solvents but reduce reactivity compared to amino .

Reactivity Comparison:

- Acetyloxy vs. Bromoacetyl : Bromoacetyl groups (e.g., in methyl 5-(2-bromoacetyl)-2-propoxybenzoate) offer superior leaving-group capability, favoring nucleophilic substitutions in drug synthesis .

- Amino vs. Methylamino: Methylamino groups (e.g., in methyl 5-ethylthio-4-methylaminobenzoate) reduce basicity, altering pharmacokinetics .

Physicochemical Properties

While direct data for the target compound are sparse, analogs suggest:

- Solubility: Amino and acetyloxy groups enhance water solubility compared to methoxy or halogenated analogs.

- Crystallinity : Layered packing via weak interactions (e.g., C–H⋯O in methyl 5-acetyl-2-propoxybenzoate) improves stability in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.